Pyrazolo[1,5-a]pyridine-2-acetic acid CAS 1279821-25-8 properties
Pyrazolo[1,5-a]pyridine-2-acetic acid CAS 1279821-25-8 properties
This guide serves as a comprehensive technical resource for Pyrazolo[1,5-a]pyridine-2-acetic acid (CAS 1279821-25-8), a bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry for its bioisosteric properties and kinase inhibitory potential.
Executive Summary
Pyrazolo[1,5-a]pyridine-2-acetic acid represents a critical "privileged structure" in modern drug discovery. As a bioisostere of indole and azaindole, the pyrazolo[1,5-a]pyridine core offers improved metabolic stability and distinct hydrogen-bonding vectors, making it a valuable scaffold for designing inhibitors of Janus Kinases (JAK), Tropomyosin Receptor Kinases (Trk), and Phosphoinositide 3-kinases (PI3K). This guide details the physicochemical profile, synthetic pathways, and handling protocols required for high-integrity research applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The following data aggregates experimental and predicted values to establish a baseline for analytical characterization.
| Property | Specification | Notes |
| Chemical Name | Pyrazolo[1,5-a]pyridine-2-acetic acid | IUPAC |
| CAS Number | 1279821-25-8 | Verified |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | White to off-white/grey solid | Crystalline |
| Solubility | DMSO (>20 mg/mL), Methanol | Poor water solubility |
| pKa (Acid) | 4.2 ± 0.5 (Predicted) | Carboxylic acid moiety |
| LogP | 0.9 - 1.2 (Predicted) | Lipophilic, membrane permeable |
| H-Bond Donors | 1 | (COOH) |
| H-Bond Acceptors | 3 | (N, O, O) |
| Storage | +2°C to +8°C | Hygroscopic; store under inert gas |
Synthetic Architectures & Process Chemistry
The synthesis of the pyrazolo[1,5-a]pyridine core relies on the 1,3-dipolar cycloaddition of
Core Synthetic Strategy
The most robust route involves the generation of an
Step 1: Preparation of 1-Aminopyridinium Iodide (Precursor) [2]
-
Reagents: Pyridine, Hydroxylamine-O-sulfonic acid (HOSA), HI.
-
Mechanism: Direct
-amination of pyridine. -
Protocol:
Step 2: Cyclization to the Pyrazolo[1,5-a]pyridine Core
-
Reagents: 1-Aminopyridinium iodide, Ethyl 2-butynoate (or similar activated alkyne), Base (K₂CO₃ or DBU).
-
Reaction Type: [3+2] Cycloaddition followed by aromatization.
-
Critical Control Point: The choice of base and solvent (DMF vs. MeCN) dictates the regioselectivity. For 2-substituted derivatives, steric control on the alkyne is paramount.
Step 3: Side Chain Elaboration to 2-Acetic Acid
Direct cyclization to the acetic acid derivative is rare. A homologation strategy is standard:
-
Precursor Synthesis: Synthesize Pyrazolo[1,5-a]pyridine-2-carboxylic acid (via cyclization with ethyl propiolate followed by carboxylation).
-
Arndt-Eistert Homologation:
-
Convert 2-COOH to Acid Chloride (SOCl₂).
-
React with Diazomethane (CH₂N₂) to form the Diazoketone.
-
Wolff Rearrangement (Ag₂O/MeOH) to form the Methyl Ester.
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Hydrolysis (LiOH/THF/H₂O) to yield Pyrazolo[1,5-a]pyridine-2-acetic acid .
-
Synthetic Pathway Visualization (DOT)
Caption: Synthetic workflow from pyridine precursor to the final acetic acid derivative via [3+2] cycloaddition and homologation.
Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyridine scaffold is a bioisostere of the indole ring system found in tryptophan. Its nitrogen placement allows for unique hydrogen bonding interactions within kinase ATP-binding pockets.
Key Therapeutic Targets
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JAK Inhibitors: The scaffold mimics the adenine ring of ATP, allowing it to bind to the hinge region of Janus Kinases.
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Trk Inhibition: Used in developing inhibitors for NTRK fusion cancers, where the bicyclic system provides rigid orientation for side chains.
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PI3K Inhibitors: The 2-acetic acid moiety can serve as a linker to solubilizing groups or as a direct interaction point with lysine residues in the active site.
Bioisosteric Mapping
Caption: Comparison of the natural indole scaffold vs. the synthetic pyrazolo[1,5-a]pyridine bioisostere.
Handling, Safety & Stability
Signal Word: WARNING
Hazard Statements (GHS)[2]
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H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling Protocol
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Atmosphere: Handle within a fume hood to avoid inhalation of dust.
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Storage: Store in a tightly sealed container at 4°C . The compound is stable for >2 years if kept dry and away from light.
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Solubility Prep: For biological assays, prepare a stock solution in DMSO . Avoid aqueous buffers for long-term storage of the stock solution to prevent potential decarboxylation or precipitation.
References
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Sigma-Aldrich. Pyrazolo[1,5-a]pyridine-2-acetic Acid Product Page. Retrieved from
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National Institutes of Health (NIH). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PMC Article. Retrieved from
-
Organic Chemistry Portal. Synthesis of Pyrazolo[1,5-a]pyridines. Retrieved from
-
PubChem. Pyrazolo[1,5-a]pyridine-2-carboxylic acid Compound Summary. Retrieved from
-
Organic Syntheses. 1-Aminopyridinium Iodide Preparation. Org. Synth. 1963, 43, 1. Retrieved from
Sources
- 1. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. u-pol.com [u-pol.com]
